molecular formula C11H13BrO2 B13863131 [2-Bromo-4-(cyclopropylmethoxy)phenyl]methanol

[2-Bromo-4-(cyclopropylmethoxy)phenyl]methanol

Katalognummer: B13863131
Molekulargewicht: 257.12 g/mol
InChI-Schlüssel: FBLMANKUVMHBFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-Bromo-4-(cyclopropylmethoxy)phenyl]methanol is an organic compound that features a bromine atom, a cyclopropylmethoxy group, and a methanol group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-Bromo-4-(cyclopropylmethoxy)phenyl]methanol typically involves the bromination of a precursor compound followed by the introduction of the cyclopropylmethoxy group. One common method involves the bromination of 4-(cyclopropylmethoxy)phenylmethanol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

[2-Bromo-4-(cyclopropylmethoxy)phenyl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [2-Bromo-4-(cyclopropylmethoxy)phenyl]methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of brominated phenylmethanol derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .

Medicine

In medicine, this compound and its derivatives may be investigated for their potential as pharmaceutical agents. Their unique structural features could lead to the development of new drugs with improved efficacy and safety profiles .

Industry

In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers, coatings, and adhesives .

Wirkmechanismus

The mechanism of action of [2-Bromo-4-(cyclopropylmethoxy)phenyl]methanol depends on its specific applicationThe bromine atom and cyclopropylmethoxy group can influence the compound’s binding affinity and specificity, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-4-chlorophenylmethanol: Similar structure but with a chlorine atom instead of a cyclopropylmethoxy group.

    2-Bromo-4-methoxyphenylacetic acid: Contains a methoxy group and an acetic acid moiety instead of a methanol group.

    4-Bromo-2-chloro-5-(cyclopropylmethoxy)phenylmethanol: Similar structure with an additional chlorine atom.

Uniqueness

[2-Bromo-4-(cyclopropylmethoxy)phenyl]methanol is unique due to the presence of both a bromine atom and a cyclopropylmethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C11H13BrO2

Molekulargewicht

257.12 g/mol

IUPAC-Name

[2-bromo-4-(cyclopropylmethoxy)phenyl]methanol

InChI

InChI=1S/C11H13BrO2/c12-11-5-10(4-3-9(11)6-13)14-7-8-1-2-8/h3-5,8,13H,1-2,6-7H2

InChI-Schlüssel

FBLMANKUVMHBFL-UHFFFAOYSA-N

Kanonische SMILES

C1CC1COC2=CC(=C(C=C2)CO)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.